molecular formula C12H20O2 B093284 11-Dodecynoic acid CAS No. 16900-60-0

11-Dodecynoic acid

Cat. No. B093284
CAS RN: 16900-60-0
M. Wt: 196.29 g/mol
InChI Key: VEWMMYQRMAYPIE-UHFFFAOYSA-N
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Description

11-Dodecynoic acid is a synthetic fatty acid that has been the subject of various studies due to its potential applications in medicine and biochemistry. While the provided papers do not directly discuss 11-Dodecynoic acid, they do provide insights into similar long-chain fatty acids and their derivatives, which can be useful in understanding the chemical behavior and potential uses of 11-Dodecynoic acid.

Synthesis Analysis

The synthesis of long-chain fatty acid derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 11-oxo-12-tridecenoic acid, a compound related to 11-Dodecynoic acid, was achieved from ethyl 9-bromononanoate through a series of reactions including the formation of 11-oxododecanoic acid and its corresponding Mannich base . This indicates that similar synthetic pathways could potentially be applied to the synthesis of 11-Dodecynoic acid, utilizing halogenated precursors and Mannich reactions.

Molecular Structure Analysis

The molecular structure of fatty acids and their derivatives is crucial in determining their physical properties and reactivity. The synthesis of chiral 12-phenyl(2H)dodecanoic acids provides an example of how stereochemistry can be controlled in fatty acid derivatives . These chiral molecules were synthesized with high chemical and optical yield, demonstrating the precision with which the molecular structure of fatty acid derivatives can be manipulated. This level of control is essential for the synthesis of 11-Dodecynoic acid, especially if used in sensitive applications such as pharmaceuticals.

Chemical Reactions Analysis

Fatty acids and their derivatives undergo various chemical reactions that define their potential applications. The antitumor and antifungal activities of 10-oxo-11-dodecenoic acid and 11-oxo-12-tridecenoic acid suggest that modifications to the fatty acid chain can significantly alter biological activity . This implies that 11-Dodecynoic acid could also be modified to enhance its biological properties for potential therapeutic uses.

Physical and Chemical Properties Analysis

The physical and chemical properties of fatty acids are influenced by their molecular structure. For example, the synthesis of radiolabeled fatty acids for PET imaging, such as [1-11C]-2-octynoic acid and [1-11C]-2-decynoic acid, demonstrates the importance of radiochemical purity and yield in the context of medical imaging . These properties are likely to be relevant for 11-Dodecynoic acid as well, especially if it is to be used in diagnostic applications or as a metabolic probe.

Scientific Research Applications

  • Enzyme Inactivation : 11-Dodecynoic acid (11-DDYA) specifically inactivates hepatic cytochrome P-450 enzymes that catalyze omega- and omega-1-hydroxylation of lauric acid. This inactivation is essential for understanding the physiological role of these processes (Ortiz de Montellano & Reich, 1984).

  • Nuclear Magnetic Resonance Spectra Study : The N.M.R. spectra of dodecynoic acids, including 11-Dodecynoic acid, have been recorded to distinguish between isomers with unsaturation near the molecule's centre (Gunstone & Ismail, 1967).

  • Mechanism-Based Inhibitors : Acetylenic analogues of substrates like 11-DDYA are efficient mechanism-based inhibitors, providing insights into the regiochemistry of cytochromes P450 oxygenation and enzyme inactivation (Helvig et al., 1997).

  • Plant Hydroxylase Inactivation : 11-Dodecynoic acid is a potent and specific inactivator of the Vicia sativa lauric acid omega-hydroxylase, providing a tool for studying enzyme functions (Salaün et al., 1988).

  • Surface Functionalization : Grafting experiments with 11-phosphoundecanoic acid monolayers on Phynox surfaces for biomaterial applications demonstrate the utility of 11-Dodecynoic acid derivatives in controlling surface properties (Devillers et al., 2009).

  • Polymer Synthesis : 11-Dodecynoic acid has been used in the synthesis of (co)polyamides for potential UV powder coating applications, illustrating its role in developing new materials (Rejaibi et al., 2015).

  • Odor Evaluation : Biotechnological transformation of fatty acids, including 11-dodecenoic acid, into aldehydes, has provided insights into the scent profiles and potential applications in fragrance industries (Hammer et al., 2020).

  • Organic Synthesis : 11-Dodecynoic acid is involved in stereoselective syntheses of natural compounds, demonstrating its utility in organic synthesis (Narasaka et al., 1977).

  • Radiotracer Synthesis : 11-Dodecynoic acid derivatives have potential applications in radiotracer synthesis for Positron Emission Tomography (PET), contributing to advances in diagnostic imaging (Allard et al., 2008).

  • Thin Film Transistors : The use of 11-Dodecynoic acid derivatives in self-assembled monolayers has shown promise in enhancing the performance of organic thin film transistors, indicating its potential in electronic applications (Zhefeng & Xianye, 2014).

Safety and Hazards

The safety data sheet for 11-Dodecynoic acid suggests that it should be stored in a freezer and supplied as a neat liquid . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

While there is not much information available on the future directions of 11-Dodecynoic acid, it is available for purchase for research and development use . This suggests that it may have potential applications in various fields of study.

properties

IUPAC Name

dodec-11-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3-11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWMMYQRMAYPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168638
Record name 11-Dodecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Dodecynoic acid

CAS RN

16900-60-0
Record name 11-Dodecynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016900600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Dodecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dodec-11-ynoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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